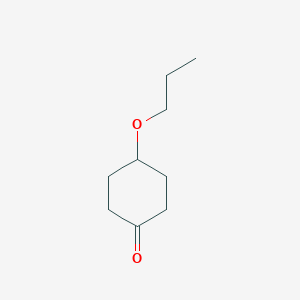

4-Propoxycyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-7-11-9-5-3-8(10)4-6-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLFNRDYLLAEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propoxycyclohexanone and Its Structural Analogs

Established Synthetic Routes to 4-Propoxycyclohexanone

The synthesis of 4-propoxycyclohexanone can be approached through several foundational organic reactions. The most plausible and established methods involve either the formation of the ether linkage on a pre-existing cyclohexanone (B45756) ring or the construction of the ring itself with the propoxy group already in a precursor. Two primary pathways are the Williamson ether synthesis starting from 4-hydroxycyclohexanone (B83380) and the conjugate addition of propanol (B110389) to cyclohex-2-en-1-one.

Reaction Pathways and Mechanistic Intermediates

Williamson Ether Synthesis Pathway: This is a classic and versatile method for forming ethers. masterorganicchemistry.comtcichemicals.com The synthesis of 4-propoxycyclohexanone via this route begins with 4-hydroxycyclohexanone, a precursor that can be synthesized by methods such as the oxidation of 1,4-cyclohexanediol (B33098) or the catalytic hydrogenation of hydroquinone. google.comgoogleapis.com

The reaction proceeds in two main steps via an SN2 mechanism: masterorganicchemistry.comlibretexts.org

Deprotonation: The hydroxyl group of 4-hydroxycyclohexanone is deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. This intermediate is a potent nucleophile. youtube.comyoutube.com

Nucleophilic Substitution: The resulting alkoxide attacks an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The alkoxide displaces the halide leaving group in a single concerted step, forming the C-O ether bond and yielding 4-propoxycyclohexanone and a sodium halide salt as a byproduct. organic-chemistry.org

Conjugate (Michael) Addition Pathway: The Michael reaction, or conjugate 1,4-addition, provides an alternative route starting from cyclohex-2-en-1-one. wikipedia.orgorganic-chemistry.org This α,β-unsaturated ketone can react with a nucleophile, in this case, a propoxide ion.

The mechanism involves the following steps: masterorganicchemistry.com

Nucleophile Formation: Propanol is treated with a base (e.g., sodium metal or sodium hydride) to generate the sodium propoxide nucleophile.

Conjugate Addition: The propoxide attacks the β-carbon of the α,β-unsaturated system of cyclohex-2-en-1-one. This is favored because the carbonyl group withdraws electron density, making the β-carbon electrophilic. This attack forms a new C-O bond and generates a resonance-stabilized enolate intermediate. youtube.com

Protonation: The enolate intermediate is then protonated, typically by the solvent (propanol) or during an aqueous workup, to yield the final 4-propoxycyclohexanone product.

The table below provides a comparative overview of these two established synthetic routes.

| Feature | Williamson Ether Synthesis | Conjugate (Michael) Addition |

| Starting Materials | 4-Hydroxycyclohexanone, Propyl Halide, Base | Cyclohex-2-en-1-one, Propanol, Base |

| Key Intermediate | Cyclohexanone alkoxide | Resonance-stabilized enolate |

| Mechanism | SN2 Nucleophilic Substitution | 1,4-Conjugate Nucleophilic Addition |

| Primary Byproduct | Inorganic Salt (e.g., NaBr) | None (in theory) |

Influence of Reaction Conditions on Stereochemical and Regiochemical Outcomes

For a 1,4-disubstituted cyclohexane (B81311) like 4-propoxycyclohexanone, two diastereomers exist: cis and trans. The control of stereochemistry is a critical aspect of its synthesis.

In the Williamson ether synthesis , the reaction occurs at the oxygen atom, and the stereochemistry of the carbon atom at position 4 of the cyclohexanone ring is typically retained from the starting 4-hydroxycyclohexanone. masterorganicchemistry.comyoutube.com Therefore, if one starts with a pure stereoisomer of 4-hydroxycyclohexanone (e.g., trans), the resulting 4-propoxycyclohexanone will also be the trans isomer. The choice of base and solvent (often polar aprotic solvents like DMF or DMSO to enhance SN2 reaction rates) primarily affects the reaction rate and yield rather than the stereochemical outcome at C4. numberanalytics.com However, harsh basic conditions could potentially lead to epimerization at the α-carbons (positions 2 and 6) via enolate formation.

For the Michael addition , the stereochemical outcome is determined during the C-O bond formation step. The incoming propoxide nucleophile can attack the planar face of the double bond from two directions (axially or equatorially on the transitioning ring conformation), leading to a mixture of cis and trans isomers. youtube.com The ratio of these isomers is influenced by several factors:

Steric Hindrance: Bulky substituents on the cyclohexenone ring can direct the incoming nucleophile to the less hindered face. youtube.com

Reaction Temperature: Lower temperatures often favor the formation of the thermodynamically more stable product, which is typically the trans isomer where the bulky propoxy group occupies an equatorial position to minimize steric strain.

Catalyst/Base: The choice of base or catalyst can influence the transition state geometry and thus the stereoselectivity. nih.gov

Regiochemistry is primarily a concern when using a substituted cyclohexenone. In the case of Michael addition to 2-methylcyclohexenone, for example, the base can abstract a proton from different positions, potentially leading to different enolates and affecting subsequent reactions. youtube.com For the synthesis of 4-propoxycyclohexanone from unsubstituted cyclohex-2-en-1-one, the addition occurs regioselectively at the β-carbon, so regiochemistry is not a variable.

The following table summarizes key reaction parameters and their influence, based on principles of analogous reactions.

| Parameter | Williamson Ether Synthesis | Conjugate (Michael) Addition |

| Base | Strong, non-nucleophilic base (e.g., NaH) is optimal to fully form the alkoxide. numberanalytics.com | Catalytic or stoichiometric base (e.g., NaOPr) is sufficient. |

| Solvent | Polar aprotic (e.g., DMF, THF) to accelerate SN2 reaction. masterorganicchemistry.com | Protic solvent (e.g., propanol) can serve as both reactant and solvent. |

| Temperature | Moderate temperature; higher temperatures may promote elimination side reactions with secondary halides. numberanalytics.com | Often run at low temperatures to improve stereoselectivity. |

| Stereocontrol | High; configuration at C4 is retained from the starting alcohol. youtube.com | Variable; depends on directing effects and reaction conditions. |

Novel and Sustainable Synthetic Approaches for 4-Propoxycyclohexanone

In line with the growing emphasis on environmental responsibility in chemical manufacturing, the principles of green chemistry are being applied to the synthesis of cyclohexanone derivatives. scranton.edu These principles aim to improve efficiency, reduce waste, and use less hazardous materials.

Green Chemistry Principles in the Synthesis of Cyclohexanone Derivativesmdpi.comrsc.orggoogle.com

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org

Williamson Ether Synthesis: This reaction has an inherently lower atom economy because it is a substitution reaction that produces a salt byproduct. For the reaction of 4-hydroxycyclohexanone with 1-bromopropane and sodium hydride, a stoichiometric amount of sodium bromide and hydrogen gas is generated as waste.

Michael Addition: As an addition reaction, the Michael addition is, in principle, 100% atom-economical. All atoms from the cyclohex-2-en-1-one and propanol can be incorporated into the final product, with the base acting catalytically. scranton.edu

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Williamson Ether Synthesis | C₆H₁₀O₂ + C₃H₇Br + NaH | C₉H₁₆O₂ | NaBr + H₂ | 55.7% |

| Conjugate (Michael) Addition | C₆H₈O + C₃H₈O | C₉H₁₆O₂ | None (catalytic base) | 100% |

Waste minimization strategies focus on reducing or eliminating byproducts and simplifying purification processes. wordpress.com For the synthesis of 4-alkoxycyclohexanones, this includes developing catalytic versions of the Williamson synthesis that avoid the use of stoichiometric strong bases and the resultant salt waste. acs.org Furthermore, using recyclable heterogeneous catalysts and minimizing the use of organic solvents are key strategies. mdpi.comrsc.org

Modern catalyst development is crucial for creating more sustainable synthetic pathways.

Catalytic Etherification: Research has focused on developing catalytic versions of the Williamson synthesis to improve its green credentials. This includes high-temperature processes using catalytic amounts of alkali metal salts that avoid the large volumes of salt waste. acs.org For etherifications in general, solid acid or bifunctional heterogeneous catalysts (e.g., Al-Ni-P) are being developed to facilitate the reaction under milder, solvent-free, or greener solvent conditions, allowing for easy catalyst recovery and reuse. mdpi.comrsc.org

Asymmetric Michael Addition: In the context of the Michael addition, significant progress has been made in developing catalysts that can control the stereochemical outcome. Chiral organocatalysts, such as proline derivatives, and metal complexes can promote the enantioselective or diastereoselective addition of nucleophiles to α,β-unsaturated systems, offering a route to specific stereoisomers of substituted cyclohexanones with high selectivity. organic-chemistry.org

Precursor Synthesis: The synthesis of precursors like 4-hydroxycyclohexanone is also a target for green innovation. Traditional methods using stoichiometric heavy-metal oxidants like chromic acid are being replaced by cleaner, catalytic processes. google.com For instance, the selective hydrogenation of p-methoxyphenol over a palladium catalyst can yield 4-methoxycyclohexanone, a close analog of the target molecule, with high selectivity. google.com

The continuous development of advanced catalytic systems holds the key to producing 4-propoxycyclohexanone and its analogs through processes that are not only efficient and selective but also economically and environmentally sustainable.

Exploration of Alternative Reaction Media (e.g., Solvent-Free, Aqueous, Ionic Liquids)

The synthesis of 4-propoxycyclohexanone and its analogs is increasingly benefiting from the exploration of alternative reaction media that offer environmental and efficiency advantages over traditional organic solvents. These "green" chemistry approaches aim to reduce pollution, lower costs, and simplify reaction processes. rsc.orgcmu.edu

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a significant shift from classical solution-based chemistry. rsc.orgcmu.edu By eliminating the need for large quantities of solvents, this method minimizes waste and can lead to unique reactivity and selectivity. rsc.org For instance, the intramolecular Michael-type addition of certain chalcones to form flavanones proceeds efficiently in the solid state at temperatures below their melting points. cmu.edu This approach, driven by the tight and regular arrangement of molecules in a crystal, can sometimes be more efficient and selective than its solution-based counterpart. cmu.edu Ball milling is a common technique used in solvent-free synthesis, providing the necessary energy for reactions to occur by mechanically grinding the reactants together. rsc.org

Aqueous Synthesis:

Water, once avoided in many organic reactions, is now recognized as a viable and sustainable solvent. Its ability to enhance reaction rates and selectivity in certain cases, such as in Diels-Alder cycloadditions, is a significant advantage. unimi.it In the synthesis of cyclic compounds, water can improve yields by minimizing side reactions. For example, in the synthesis of 1-substituted-4-cyano-1,2,3-triazoles, using water as the reaction medium helps to solubilize acidic byproducts, thereby preventing the polymerization of the alkene starting material. unimi.it The synthesis of β-aminoalcohols from epoxides and amines in water often proceeds with high regio- and stereoselectivity. unimi.it

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are gaining attention as alternative solvents and catalysts in organic synthesis. dcu.ierushim.rursc.org Their negligible vapor pressure, high thermal stability, and recyclability make them attractive replacements for volatile organic compounds. dcu.iersc.org The properties of ionic liquids can be fine-tuned by modifying their cation and anion components, allowing for the design of "designer solvents" for specific applications. iolitec.de

In the context of ketone synthesis, ionic liquids have been shown to be effective catalysts. For example, choline (B1196258) hydroxide, a derivative of a naturally occurring nutrient, has been used as a highly active and selective catalyst for the aldol (B89426) reaction to produce β-hydroxy ketones with high yields in short reaction times. nih.gov Imidazolium-based ionic liquids can also act as catalysts in transition metal-catalyzed reactions, sometimes forming active catalyst species with the metal. iolitec.de The use of ionic liquids can also simplify product separation, as the product can sometimes be distilled directly from the reaction mixture. dcu.ie

| Reaction Type | Alternative Medium | Key Advantages | Example |

| Intramolecular Michael Addition | Solvent-Free | Reduced pollution, high efficiency | Synthesis of flavanones from chalcones cmu.edu |

| Aldol Condensation | Ionic Liquid (Choline Hydroxide) | High yield, high selectivity, short reaction time | Synthesis of β-hydroxy ketones nih.gov |

| Epoxide Opening | Aqueous | High regio- and stereoselectivity, reduced side reactions | Synthesis of β-aminoalcohols unimi.it |

Enzymatic and Biocatalytic Syntheses of Chiral Cyclohexanone Derivatives

The demand for enantiomerically pure chiral compounds in the pharmaceutical and fine chemical industries has driven the development of enzymatic and biocatalytic methods for the synthesis of chiral cyclohexanone derivatives. acs.orgnih.govnih.gov These biocatalytic approaches offer significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. acs.orgnih.gov

Oxynitrilase-Catalyzed Stereoselective Transformations

While direct search results on oxynitrilase-catalyzed transformations specifically for 4-propoxycyclohexanone are limited, the principle of using nitrilases and related enzymes for the synthesis of chiral cyclohexanone building blocks is well-established. acs.org Nitrilases are capable of hydrolyzing nitriles to carboxylic acids, and this transformation can be performed enantioselectively on racemic nitrile-containing cyclohexanone derivatives to achieve a kinetic resolution. acs.org This strategy allows for the separation of enantiomers, providing access to chirally enriched cyclohexanone intermediates. The use of nitrilases represents a green alternative to conventional methods for accessing these valuable chiral building blocks. acs.org

Chemoenzymatic Strategies for Advanced Intermediates

Chemoenzymatic strategies combine the selectivity of biocatalysis with the versatility of chemical synthesis to produce complex chiral molecules. cabidigitallibrary.org This approach is particularly valuable for the synthesis of advanced intermediates that can be further elaborated into a variety of target compounds.

An example of a chemoenzymatic approach involves the synthesis of a cyclic acetoxy enone structure, which can then be used in enzymatic reduction reactions. cabidigitallibrary.org The initial synthesis of the enone from cyclohexane-1,3-dione is a chemical step, while the subsequent reduction or deacetylation can be carried out using enzymes to introduce chirality. cabidigitallibrary.org Biocatalytic methods like enzymatic reduction and deacetylation are effective for producing chiral α-hydroxy ketones and their corresponding diols, which are important building blocks in organic synthesis. cabidigitallibrary.org

The development of these biocatalytic and chemoenzymatic processes is often facilitated by screening enzyme collections to identify suitable catalysts and then optimizing the reaction conditions for large-scale production. acs.org Enzymes such as lipases, enoate reductases, and nitrilases have proven to be robust catalysts for the synthesis of chiral intermediates for pharmaceuticals. acs.org

| Biocatalytic Strategy | Enzyme Class | Transformation | Application |

| Kinetic Resolution | Nitrilases | Enantioselective hydrolysis of nitriles | Synthesis of chiral 3-substituted cyclohexanones acs.org |

| Kinetic Resolution | Lipases | Enantioselective acylation/deacylation | Synthesis of chiral cyclohexanone building blocks acs.org |

| Asymmetric Reduction | EREDs (Enoate Reductases) | Stereoselective reduction of C=C bonds | Synthesis of chiral 3-substituted cyclohexanones acs.org |

| Asymmetric Reduction | Dehydrogenases | Stereoselective reduction of ketones | Synthesis of chiral α-hydroxy ketones cabidigitallibrary.org |

Derivatization Reactions of 4-Propoxycyclohexanone and Related Cyclic Ketones

The carbonyl group of 4-propoxycyclohexanone and other cyclic ketones is a key functional handle for a variety of derivatization reactions, allowing for the construction of more complex molecular architectures.

Nucleophilic Acyl Substitution Reactions and Their Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, but the principles can be extended to understand the reactivity of ketones in certain contexts. libretexts.orgmasterorganicchemistry.comlibretexts.org While ketones like 4-propoxycyclohexanone primarily undergo nucleophilic addition rather than substitution at the carbonyl carbon, understanding the factors that govern nucleophilic attack is crucial. libretexts.orglibretexts.org

The general mechanism of nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. masterorganicchemistry.comlibretexts.orgopenochem.org The reactivity of the carbonyl compound is influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.org

In the case of cyclic ketones, reactions that proceed through a substitution-like pathway often involve initial transformation of the ketone. For example, conversion to an enol ether or enamine allows for subsequent reactions that result in a net substitution at the α-carbon.

The mechanism of nucleophilic acyl substitution can be catalyzed by either acid or base. byjus.com

Acid-catalyzed mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it towards attack by a weak nucleophile. openochem.orgbyjus.com

Base-catalyzed mechanism: A strong nucleophile attacks the carbonyl carbon directly to form a tetrahedral intermediate. byjus.com

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a key concept. More reactive derivatives, such as acid chlorides and anhydrides, can be converted into less reactive derivatives like esters and amides. chadsprep.com

Ring Expansion and Contraction Methodologies

Cyclic ketones, including derivatives of cyclohexanone, can undergo ring expansion and contraction reactions to generate rings of different sizes, which is a valuable strategy in the synthesis of complex molecules. etsu.eduwikipedia.org

Ring Expansion:

Ring expansion reactions are often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. youtube.comyoutube.com A common method involves the reaction of a cyclic ketone with diazomethane, which can lead to the insertion of a methylene (B1212753) group into the ring. The homologation of arylcyclobutanones with trimethylsilyldiazomethane, catalyzed by scandium(III) triflate, is an example of a reaction that produces cyclopentanones. organic-chemistry.org Another strategy is the pinacol-type rearrangement of cyclic α-ketols, which can be catalyzed by a chiral Al(III)-N,N'-dioxide complex to yield optically active 2-acyl-2-hydroxy cyclohexanones. organic-chemistry.orgorganic-chemistry.org The Beckmann rearrangement of cyclohexanone oxime to form caprolactam is a large-scale industrial example of a ring expansion reaction. wikipedia.org

Ring Contraction:

Ring contraction reactions can be used to synthesize smaller, more strained rings from larger, more readily available ones. etsu.edu These reactions can proceed through various mechanisms, including those involving cationic, anionic, or carbenoid intermediates. wikipedia.org

One method for ring contraction is the Favorskii rearrangement of α-halo ketones in the presence of a base. chemistrysteps.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to give the ring-contracted product. chemistrysteps.com Another approach involves the rearrangement of epoxides. For instance, cyclohexane epoxides can undergo a Lewis acid-catalyzed rearrangement to form cyclopentane (B165970) carbaldehydes. chemistrysteps.com Oxidative rearrangements can also lead to ring contraction. etsu.edu

| Transformation | Reagents/Conditions | Product Type |

| Ring Expansion | ||

| Beckmann Rearrangement | Acid | Lactam wikipedia.org |

| Diazoalkane Homologation | Trimethylsilyldiazomethane, Sc(OTf)₃ | Larger cyclic ketone organic-chemistry.org |

| Pinacol-type Rearrangement | Chiral Al(III) complex | α-Acyl-α-hydroxy cyclic ketone organic-chemistry.orgorganic-chemistry.org |

| Ring Contraction | ||

| Favorskii Rearrangement | Base | Smaller cyclic carboxylic acid derivative chemistrysteps.com |

| Epoxide Rearrangement | Lewis Acid | Smaller cyclic aldehyde/ketone chemistrysteps.com |

Asymmetric Synthesis of Chiral 4-Propoxycyclohexanone Derivatives

The generation of chiral centers in cyclic molecules is a cornerstone of modern organic synthesis, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. The asymmetric synthesis of chiral 4-propoxycyclohexanone derivatives, which possess a stereogenic center at the C4 position, can be approached through several strategic methodologies. These strategies primarily involve either the direct enantioselective synthesis starting from prochiral precursors or the resolution of a racemic mixture of a suitable intermediate. Although direct asymmetric synthesis of 4-propoxycyclohexanone itself is not extensively documented, established methods for analogous structures provide a robust framework for its preparation.

A plausible and efficient route to chiral 4-propoxycyclohexanone involves the asymmetric hydrogenation of a prochiral precursor, such as 4-propoxy-2-cyclohexen-1-one. This method introduces the chiral center through the stereocontrolled addition of hydrogen across the carbon-carbon double bond. Transition metal catalysts, functionalized with chiral ligands, are instrumental in achieving high enantioselectivity in such transformations. The choice of catalyst, ligand, and reaction conditions is critical for directing the stereochemical outcome.

Another viable pathway is the kinetic resolution of a racemic precursor, most commonly racemic 4-propoxycyclohexanol. This can be achieved through enzymatic catalysis, where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer. Subsequent oxidation of the separated enantiomerically enriched alcohol yields the desired chiral ketone.

Furthermore, the use of chiral auxiliaries attached to the cyclohexanone scaffold can direct the stereochemical course of subsequent reactions, although this approach is often more step-intensive. The auxiliary, being chiral itself, influences the formation of new stereocenters, and is later removed to afford the enantiomerically enriched product.

Asymmetric Hydrogenation of Prochiral Precursors

A prominent strategy for the synthesis of chiral cyclohexanone derivatives is the asymmetric hydrogenation of the corresponding α,β-unsaturated enone. For the synthesis of chiral 4-propoxycyclohexanone, a suitable precursor would be 4-propoxy-2-cyclohexen-1-one. The hydrogenation of this substrate using a chiral catalyst can selectively produce either the (R)- or (S)-enantiomer of 4-propoxycyclohexanone.

While the direct asymmetric hydrogenation of 4-propoxy-2-cyclohexen-1-one is not specifically detailed in the literature, extensive research on the asymmetric hydrogenation of analogous cyclic enones provides a strong precedent. For instance, the hydrogenation of 4-methoxyphenol (B1676288) over a rhodium-on-silica catalyst is known to produce 4-methoxycyclohexanone. researchgate.net To render such a reaction asymmetric, a chiral catalyst system would be employed.

Ruthenium-, rhodium-, and iridium-based catalysts, in combination with chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or its derivatives, have proven highly effective in the asymmetric hydrogenation of various unsaturated ketones. nih.gov The mechanism involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. The steric and electronic properties of the chiral ligand create a chiral environment that favors the formation of one enantiomer over the other.

The general reaction scheme would be as follows:

A generalized scheme for the asymmetric hydrogenation to produce chiral 4-propoxycyclohexanone.

The efficiency of such a reaction is typically evaluated by the enantiomeric excess (ee), which quantifies the stereochemical purity of the product. The table below presents hypothetical, yet plausible, data for the asymmetric hydrogenation of 4-propoxy-2-cyclohexen-1-one based on results for analogous systems.

| Entry | Catalyst (mol%) | Chiral Ligand | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Rh(COD)₂]BF₄ (1) | (R)-BINAP | Toluene | 10 | 25 | 95 | 92 (R) |

| 2 | RuCl₂[(S)-BINAP] | (S)-BINAP | Methanol | 20 | 40 | 92 | 95 (S) |

| 3 | [Ir(COD)Cl]₂ (0.5) | (R,R)-f-spirofos | THF | 15 | 30 | 98 | 97 (R) |

Enzymatic Kinetic Resolution of 4-Propoxycyclohexanol

An alternative and powerful approach is the kinetic resolution of racemic 4-propoxycyclohexanol. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically an enzyme. Lipases are commonly employed for the enantioselective acylation of alcohols.

In this process, racemic 4-propoxycyclohexanol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme will selectively catalyze the acylation of one enantiomer, for example, the (R)-enantiomer, to form (R)-4-propoxycyclohexyl acetate at a much faster rate than the (S)-enantiomer. This allows for the separation of the acylated enantiomer from the unreacted (S)-4-propoxycyclohexanol. Subsequent hydrolysis of the ester provides the (R)-enantiomer of the alcohol. Finally, oxidation of the separated, enantiomerically pure alcohols yields the corresponding (R)- and (S)-4-propoxycyclohexanone.

The success of this method hinges on the selectivity of the enzyme, which is expressed as the enantiomeric ratio (E). A high E value is indicative of a highly selective resolution.

A generalized scheme for the enzymatic kinetic resolution of racemic 4-propoxycyclohexanol followed by oxidation.

The following table illustrates representative data for a lipase-catalyzed kinetic resolution of racemic 4-propoxycyclohexanol.

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | E-value |

| 1 | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 6 | 50 | >99 (S) | 98 (R) | >200 |

| 2 | Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Toluene | 12 | 48 | 95 (S) | 92 (R) | 85 |

| 3 | Candida rugosa Lipase (CRL) | Acetic Anhydride | Diisopropyl ether | 24 | 52 | 90 (R) | 93 (S) | 50 |

This approach, while indirect, is often highly effective for producing both enantiomers of the target molecule with high optical purity.

Investigation of Chemical Reactivity and Reaction Mechanisms of 4 Propoxycyclohexanone Systems

Theoretical Frameworks for Understanding Chemical Reactivity

Modern computational chemistry provides powerful tools to predict and explain chemical reactivity without the need for empirical data. These frameworks analyze the electronic structure of a molecule to identify its reactive tendencies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org In general, the HOMO of one molecule interacts with the LUMO of another. wikipedia.org

For a molecule like 4-propoxycyclohexanone, the primary site of reactivity for nucleophilic attack is the carbonyl group. FMO theory predicts that the LUMO will be predominantly located on the carbonyl carbon atom. This makes it the most electrophilic site, susceptible to attack by nucleophiles. The HOMO, conversely, would have significant contributions from the oxygen lone pairs of both the carbonyl and ether groups.

Table 1: Representative FMO Data for a Model 4-Substituted Cyclohexanone (B45756) System (Note: Data is illustrative, based on typical values for similar structures and may not represent exact values for 4-propoxycyclohexanone.)

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | -1.2 | Carbonyl Carbon (C=O) |

| HOMO | -6.8 | Carbonyl Oxygen (C=O) |

| HOMO-1 | -7.5 | Ether Oxygen (-O-) |

Conceptual Density Functional Theory (CDFT) provides a robust framework for defining and calculating chemical concepts derived from the electron density. nih.govmdpi.com These descriptors quantify the reactivity of a molecule in response to changes in its electron count. nih.govchemtools.org

Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. A higher (less negative) chemical potential indicates a better nucleophile. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap and are less reactive. pku.edu.cn

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a stronger electrophile. nih.gov

Fukui Functions (f(r)): A local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), or radical attack (f0(r)). scielo.org.mx For 4-propoxycyclohexanone, the Fukui function for nucleophilic attack (f+) is expected to be largest on the carbonyl carbon.

Table 2: Calculated Conceptual DFT Reactivity Descriptors for a Model Cyclohexanone System (Note: Values are representative and serve to illustrate the application of CDFT.)

| Descriptor | Symbol | Calculated Value (a.u.) | Interpretation for Reactivity |

|---|---|---|---|

| Chemical Potential | μ | -0.15 | Moderate electron-donating/accepting ability. |

| Chemical Hardness | η | 0.21 | Indicates a moderately stable and reactive molecule. |

| Global Electrophilicity | ω | 0.05 | Suggests susceptibility to nucleophilic attack. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.denumberanalytics.com It is invaluable for predicting how a molecule will interact with other charged species. researchgate.net Color-coding is used to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. libretexts.orgavogadro.cc

For 4-propoxycyclohexanone, an MEP map would clearly identify the reactive sites:

Red Region: The most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is prone to electrophilic attack or hydrogen bonding.

Blue/Green Region: A significant region of positive potential would be located on and around the carbonyl carbon atom, confirming it as the primary site for nucleophilic attack. The hydrogen atoms on the cyclohexane (B81311) ring would also exhibit varying degrees of positive potential.

Reaction Mechanism Elucidation for 4-Propoxycyclohexanone Transformations

Theoretical calculations are instrumental in mapping out the step-by-step pathways of chemical reactions, identifying intermediates and the energy required to overcome reaction barriers.

The transformations of 4-propoxycyclohexanone involve several fundamental elementary steps that can be analyzed computationally.

Nucleophilic Attack: This is a cornerstone reaction for ketones. Theoretical studies on related 4-substituted cyclohexanones show that nucleophiles preferentially attack the electrophilic carbonyl carbon. acs.org The trajectory of this attack (axial vs. equatorial) is influenced by steric and electronic factors, including the conformation of the cyclohexane ring.

Proton Transfer (Enolization): In the presence of an acid or base, 4-propoxycyclohexanone can undergo proton transfer to form an enol or enolate intermediate. Studies on cyclohexanone show it has a higher enol content compared to cyclopentanone, a factor that influences its reactivity in reactions like halogenation. scispace.com The propoxy group's electronic influence would subtly affect the stability and formation rate of this enol/enolate.

Rearrangements: While less common for the base structure, rearrangements could be induced under specific conditions, such as in photochemical reactions which can involve ring-opening via C-C bond cleavage. uci.edu

Every elementary step in a reaction mechanism proceeds through a high-energy transition state. Computational chemistry allows for the precise location of these transition state structures on the potential energy surface and the calculation of their energy, known as the activation energy or energy barrier (ΔG‡). acs.org

Table 3: Illustrative Energy Barriers for Key Reaction Steps of a Cyclohexanone Derivative (Note: Data is based on computational studies of related systems and is for illustrative purposes.)

| Reaction Step | Reactant(s) | Product | Calculated Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|---|

| Nucleophilic Addition (Hydride) | Cyclohexanone + H⁻ | Cyclohexanolate | 10-15 |

| Enolate Formation (Base-catalyzed) | Cyclohexanone + OH⁻ | Cyclohexenolate + H₂O | 5-8 |

| Aldol (B89426) Condensation (Rate-Limiting Step) | Cyclohexanone + Enolate | Aldol Adduct | 18-22 |

Structure-Reactivity Relationship (SRR) Studies of 4-Propoxycyclohexanone Derivatives

The structure-reactivity relationship (SRR) for 4-propoxycyclohexanone derivatives is fundamentally governed by the interplay of electronic and steric effects, which dictate the kinetics and thermodynamics of their reactions.

Substituent Effects on Reaction Kinetics and Thermodynamics

Substituents can alter the rate (kinetics) and equilibrium position (thermodynamics) of reactions such as nucleophilic addition to the carbonyl group. Electron-withdrawing substituents generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups can decrease the reactivity of the carbonyl group.

The position of the substituent on the cyclohexanone ring is also crucial. For instance, a substituent at the α-position can exert a more direct electronic and steric influence on the carbonyl group compared to a substituent at the β- or γ-position. The propoxy group at the 4-position in the parent compound primarily exerts an inductive electron-withdrawing effect, which can slightly enhance the reactivity of the carbonyl group.

General trends for substituent effects on the thermodynamics of reactions, such as the formation of cyanohydrins or hemiacetals, can be predicted. The equilibrium constant (K_eq) for these reactions is influenced by the stability of the tetrahedral intermediate relative to the starting ketone. Substituents that stabilize the product will shift the equilibrium towards the product side.

Table 1: Predicted Substituent Effects on the Reactivity of 4-Propoxycyclohexanone Derivatives

| Substituent at C2/C6 | Expected Effect on Reaction Rate (Nucleophilic Addition) | Expected Effect on Equilibrium Constant (K_eq) |

| Electron-withdrawing (e.g., -F, -Cl) | Increase | Increase |

| Electron-donating (e.g., -CH₃) | Decrease | Decrease |

| Bulky alkyl group (e.g., -C(CH₃)₃) | Decrease (due to steric hindrance) | Decrease |

It is important to note that these are generalized predictions. Actual quantitative data would require experimental studies involving kinetic measurements and thermodynamic analysis for specific reactions of 4-propoxycyclohexanone derivatives. Such data would allow for the construction of Hammett plots or similar linear free-energy relationships to quantify the electronic effects of substituents.

Conformational Analysis and its Impact on Reaction Stereoselectivity

The stereochemical outcome of reactions at the carbonyl group of 4-propoxycyclohexanone and its derivatives is intimately linked to the conformational preferences of the six-membered ring. wikipedia.orgmasterorganicchemistry.comsaskoer.ca Cyclohexanone rings exist predominantly in a chair conformation to minimize angle and torsional strain. youtube.compressbooks.pub For substituted cyclohexanones, the substituents can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is determined by the steric bulk of the substituents. libretexts.orgmasterorganicchemistry.com

In 4-propoxycyclohexanone, the propoxy group is a substituent at the 4-position. In the most stable chair conformation, bulky substituents preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. libretexts.org The propoxy group, being larger than a hydrogen atom, will favor the equatorial position.

The stereoselectivity of nucleophilic attack on the carbonyl carbon is governed by the direction of approach of the nucleophile. The two faces of the carbonyl group are diastereotopic due to the presence of the propoxy group and the ring structure. Attack from one face will lead to an axial hydroxyl group in the product, while attack from the other face will result in an equatorial hydroxyl group. The preferred trajectory of the nucleophile is often dictated by steric hindrance from the axial hydrogens on the same side of the ring.

For 4-propoxycyclohexanone, the approach of a nucleophile will be influenced by the conformation of the ring. The presence of other substituents on the ring can further bias the direction of attack, leading to a high degree of diastereoselectivity. For example, a bulky substituent at the C2 or C6 position would sterically hinder one face of the carbonyl group more than the other, thus directing the nucleophile to the less hindered face.

Table 2: Influence of Conformation on Stereoselective Reactions of Substituted 4-Propoxycyclohexanones

| Reactant Conformation (Major) | Nucleophile | Predicted Major Diastereomer | Rationale |

| Equatorial 4-propoxy group | Small nucleophile (e.g., NaBH₄) | Axial alcohol | Attack from the equatorial face is generally favored to avoid steric clash with axial hydrogens. |

| Equatorial 4-propoxy group, Axial C2-substituent | Small nucleophile | Equatorial alcohol | The axial substituent at C2 sterically blocks the axial face, directing the nucleophile to the equatorial face. |

| Equatorial 4-propoxy group, Equatorial C3-substituent | Small nucleophile | Axial alcohol | The equatorial substituent at C3 has a smaller influence on the trajectory of the nucleophile compared to a C2 substituent. |

The principles of kinetic and thermodynamic control are also relevant. Under kinetic control (low temperature, short reaction time), the product that is formed faster will predominate. Under thermodynamic control (higher temperature, longer reaction time, reversible conditions), the more stable product will be the major isomer. The relative stability of the product diastereomers is determined by the conformational energies of the substituents on the newly formed tetrahedral center.

Advanced Computational and Theoretical Studies on 4 Propoxycyclohexanone

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the gas phase, providing a detailed picture of its electronic and geometric characteristics.

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation approximately. DFT, with functionals like B3LYP, is a popular choice due to its balance of computational cost and accuracy for organic molecules. uni-muenchen.dewikipedia.org

A primary focus of such studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. eurjchem.com

For 4-propoxycyclohexanone, the HOMO would likely be localized on the oxygen atoms of the ether and carbonyl groups, while the LUMO would be centered on the carbonyl group's π* antibonding orbital. A molecular electrostatic potential (MEP) map would visualize the electron density distribution, identifying electrophilic (positive potential, typically around hydrogens) and nucleophilic (negative potential, around the oxygen atoms) sites, which are key to predicting intermolecular interactions. eurjchem.com

Table 1: Illustrative Calculated Electronic Properties for a Substituted Cyclohexanone (B45756) Analog (e.g., 4-Methoxycyclohexanone) using DFT This table presents example data that would be analogous to what a DFT calculation on 4-propoxycyclohexanone would yield.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Quantifies molecular polarity. |

Conformational Landscapes and Energy Minimization Techniques

The flexibility of the cyclohexane (B81311) ring is a central feature of its chemistry. 4-Propoxycyclohexanone exists predominantly in a chair conformation to minimize angular and torsional strain. mdpi.com The propoxy substituent at the C4 position can be in either an axial or an equatorial position, leading to two distinct chair conformers that interconvert via a "ring flip."

Conformational analysis aims to identify all stable conformers and determine their relative energies. nih.gov Computational methods achieve this by performing geometry optimization and energy minimization. For substituted cyclohexanes, the equatorial conformer is generally more stable to avoid steric hindrance known as 1,3-diaxial interactions. However, in 4-substituted cyclohexanones, the electronic effects of the substituent and the carbonyl group can influence this preference. Studies on related 4-alkoxycyclohexanones have shown that while the equatorial conformer is typically favored, the energy difference between the two conformers can be influenced by the solvent and the nature of the alkoxy group. researchgate.netnih.gov

Energy minimization techniques systematically explore the potential energy surface of the molecule to locate the lowest energy structures. nih.gov For 4-propoxycyclohexanone, this would involve not only the ring conformation but also the rotation around the C-O and C-C bonds of the propoxy group.

Table 2: Example of Calculated Relative Energies for Axial vs. Equatorial Conformers of 4-Alkoxycyclohexanones in the Gas Phase Data is illustrative of typical findings for this class of molecules.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial-Propoxy | 0.00 | ~75% |

| Axial-Propoxy | 0.65 | ~25% |

Vibrational Frequency Analysis and Infrared Intensity Prediction

Vibrational analysis is a computational tool that predicts the frequencies at which a molecule will vibrate. These frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. nih.gov After a geometry optimization finds a stable structure (a minimum on the potential energy surface), a frequency calculation confirms it by ensuring there are no imaginary frequencies.

For 4-propoxycyclohexanone, these calculations, typically performed using DFT, can predict the entire IR spectrum. eurjchem.com This allows for the assignment of specific vibrational modes to observed experimental peaks. Key predicted frequencies would include the strong C=O stretching vibration of the ketone (typically around 1720 cm⁻¹), C-O-C stretching of the ether linkage, and various C-H bending and stretching modes. The calculated IR intensities help in predicting the appearance of the spectrum, as stronger intensity peaks are more prominent.

Table 3: Illustrative Predicted Vibrational Frequencies and Intensities for 4-Propoxycyclohexanone This table shows representative data expected from a DFT frequency calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| C=O Stretch | 1725 | High |

| CH₂ Scissoring | 1450 | Medium |

| C-O-C Asymmetric Stretch | 1120 | High |

| Cyclohexane Ring Vibration | 850 | Medium-Low |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model a single molecule in the gas phase, molecular dynamics (MD) simulations analyze the physical movements of atoms and molecules in a larger system (e.g., in a solvent) over time. nih.gov

Simulating chemical reactions in the condensed phase is a complex computational challenge. researchgate.net MD simulations can be used to model reaction dynamics, providing insights into reaction mechanisms, transition states, and the role of the surrounding environment. For 4-propoxycyclohexanone, one could theoretically simulate reactions such as its reduction to the corresponding alcohol or the formation of an enolate at the alpha-carbon. Such simulations would help elucidate the sequence of bond-breaking and bond-forming events and the influence of solvent molecules on the reaction pathway. However, these reactive simulations are computationally intensive and require specialized force fields or quantum mechanics/molecular mechanics (QM/MM) approaches.

The solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models account for this using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit models where individual solvent molecules are included in the simulation box. nih.gov

For 4-propoxycyclohexanone, MD simulations in an explicit solvent like water or a nonpolar solvent like cyclohexane would reveal how solvent molecules arrange around the solute. nih.govresearchgate.net This solvation shell affects the molecule's conformational equilibrium. For instance, a polar solvent might stabilize the more polar conformer, potentially altering the axial/equatorial preference compared to the gas phase. nih.gov Solvation also plays a critical role in reactivity by stabilizing or destabilizing reactants, products, and transition states. MD simulations can be used to calculate the free energy of solvation, which is essential for understanding reaction thermodynamics in solution.

Advanced Analytical Methodologies in 4 Propoxycyclohexanone Research

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are indispensable for probing the molecular structure and dynamics of 4-propoxycyclohexanone. Advanced methods offer high-resolution data, enabling a comprehensive understanding of its atomic arrangement and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solvent Effects, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-propoxycyclohexanone in solution and the solid state. msu.educonductscience.com One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. For 4-propoxycyclohexanone, characteristic signals for the propyl chain (CH₃, -O-CH₂-, and central -CH₂-) and the cyclohexanone (B45756) ring would be observed. The chemical shifts of the cyclohexanone protons and carbons are influenced by the ring conformation and the position of the propoxy group.

Two-dimensional (2D) NMR techniques are employed to overcome the complexities of 1D spectra and establish unambiguous atomic connectivity. hmdb.cauzh.chucl.ac.uk

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the cyclohexanone ring and along the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These experiments are crucial for assigning the ¹³C signals and confirming the substitution pattern, for instance, by observing a correlation between the protons of the oxymethylene group (-O-CH₂) and the C4 carbon of the cyclohexanone ring. libretexts.org

The study of solvent effects in NMR can provide insights into solute-solvent interactions. cas.cz The chemical shifts of protons, particularly those near polar functional groups like the ketone and ether moieties in 4-propoxycyclohexanone, can change depending on the solvent's polarity and hydrogen-bonding capability. pitt.edu For example, a shift to a more polar or hydrogen-bond-donating solvent may cause downfield shifts for protons near the oxygen atoms due to increased polarization. pitt.eduresearchgate.net

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing 4-propoxycyclohexanone in its solid form. europeanpharmaceuticalreview.comst-andrews.ac.uk It is particularly useful for studying polymorphism (the existence of different crystal structures), molecular conformation, and dynamics in the solid state. europeanpharmaceuticalreview.comspbu.rursc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to provide high-resolution spectra of powdered or amorphous samples. st-andrews.ac.ukspbu.rusolidstatenmr.org.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Propoxycyclohexanone Predicted values are based on standard chemical shift ranges for similar functional groups and structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C1) | - | ~210 |

| CH₂ (C2, C6) | ~2.2 - 2.5 | ~38 |

| CH₂ (C3, C5) | ~1.8 - 2.1 | ~30 |

| CH-O (C4) | ~3.6 - 4.0 | ~75 |

| O-CH₂-CH₂-CH₃ | ~3.4 - 3.6 | ~70 |

| O-CH₂-CH₂-CH₃ | ~1.5 - 1.7 | ~23 |

| O-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | ~10 |

Infrared (IR) Spectroscopy (e.g., Vibrational Mode Assignments, In Situ Monitoring)

Infrared (IR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. tanta.edu.eglibretexts.org For 4-propoxycyclohexanone, the IR spectrum is dominated by characteristic absorption bands. amazonaws.com The most prominent feature is the strong carbonyl (C=O) stretching vibration, typically found in the 1725-1705 cm⁻¹ region for a six-membered ring ketone. Another key feature is the C-O-C stretching vibration from the ether linkage, which appears in the 1150-1085 cm⁻¹ region. orgchemboulder.com Various C-H stretching and bending vibrations from the alkyl chain and the cyclohexyl ring also populate the spectrum. libretexts.orgamazonaws.com

In situ monitoring using technologies like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allows for real-time analysis of chemical reactions. mt.comamericanpharmaceuticalreview.comjasco-global.com This methodology can be applied to track the synthesis of 4-propoxycyclohexanone. rsc.org By inserting a fiber-optic probe directly into the reaction vessel, chemists can monitor the concentration of reactants, intermediates, and the final product by observing the appearance and disappearance of their characteristic IR bands. mdpi.com For instance, one could monitor the formation of the C=O band of the product while tracking the consumption of a starting material's functional group.

Table 2: Key IR Vibrational Mode Assignments for 4-Propoxycyclohexanone

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2960-2850 | Medium-Strong |

| C=O Stretch (Ketone) | 1725-1705 | Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| C-O-C Stretch (Ether) | 1150-1085 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., Electronic Transitions in Derivatives)

UV-Vis spectroscopy measures the electronic transitions within a molecule. bioglobax.comusp.br Saturated ketones like 4-propoxycyclohexanone exhibit a relatively weak absorption band in the UV region, typically around 270-300 nm. usp.br This absorption corresponds to a forbidden n→π* (n-to-pi-star) electronic transition, where a non-bonding electron from the carbonyl oxygen is promoted to the antibonding π* orbital. udel.edudu.edu.eg Because this transition is weak, it is often of limited use for quantitative analysis unless higher concentrations are used.

However, UV-Vis spectroscopy becomes a much more powerful tool when the ketone is converted into a derivative that contains a chromophore with a highly conjugated system. For example, reaction of 4-propoxycyclohexanone with 2,4-dinitrophenylhydrazine (B122626) produces a 2,4-dinitrophenylhydrazone derivative. This new compound is highly colored and exhibits strong absorption in the visible region of the spectrum due to extensive π→π* transitions, making it ideal for sensitive detection and quantification. libretexts.org

Mass Spectrometry (e.g., High-Resolution MS, Advanced Ionization Techniques, Fragmentation Pathway Analysis)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. libretexts.orgHigh-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula of 4-propoxycyclohexanone (C₉H₁₆O₂).

Advanced ionization techniques are employed to generate ions from the sample. For a molecule of this type, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable, as they are soft ionization methods that often leave the molecular ion intact.

Fragmentation pathway analysis , typically studied using tandem mass spectrometry (MS/MS), provides structural information. researchgate.net The molecular ion of 4-propoxycyclohexanone is expected to undergo characteristic fragmentation patterns. nih.govwhitman.edu Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group, which is a common fragmentation for ketones. libretexts.org

Cleavage of the propoxy group: Loss of the propyl chain (as a propyl radical) or a propene molecule.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen from the propoxy chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

Table 3: Predicted Mass Spectrometry Fragments for 4-Propoxycyclohexanone (Molecular Weight: 156.22 g/mol )

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 98 | [M - C₃H₆O]⁺˙ | Loss of propoxy radical and H transfer |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Side chain or ring fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Advanced Chromatographic Methods for Purification and Trace Analysis

Chromatographic techniques are essential for separating 4-propoxycyclohexanone from reaction mixtures and for analyzing its purity.

Chiral Chromatography for Enantiomeric Purity Determination

The 4-propoxycyclohexanone molecule possesses a chiral center at the C4 position of the cyclohexanone ring, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical properties in an achiral environment, making their separation challenging.

Chiral chromatography , most commonly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the premier method for separating enantiomers. phenomenex.comchiralpedia.com The CSP is itself composed of a single enantiomer of a chiral molecule that is immobilized on a solid support (often silica). chiralpedia.com As the racemic mixture of 4-propoxycyclohexanone passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. chiralpedia.com Because these diastereomeric complexes have different stabilities and energies of interaction, one enantiomer is retained on the column longer than the other, resulting in their separation. chiralpedia.comresearchgate.netsigmaaldrich.com

This technique is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. libretexts.orgnih.gov By integrating the areas of the two separated enantiomer peaks in the chromatogram, one can precisely quantify the proportion of each enantiomer present. nih.govnih.gov The development of such methods is vital in fields where the biological activity of a compound is specific to one enantiomer. mdpi.comchiraltech.com

Coupled Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Coupled techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are fundamental in the analysis of 4-Propoxycyclohexanone.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-Propoxycyclohexanone. filab.fr In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. youtube.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. youtube.com

The fragmentation pattern of 4-alkoxycyclohexanones in mass spectrometry is influenced by the position of the alkoxy group. researchgate.net For 4-Propoxycyclohexanone, the loss of the alcohol (propanol) from the protonated molecular ion is a potential fragmentation pathway. researchgate.net The analysis of complex mixtures, such as reaction products from the synthesis of 4-Propoxycyclohexanone, can be effectively carried out using GC-MS to identify the main product, unreacted starting materials, and any side products. nih.gov For accurate qualitative analysis, well-separated chromatographic peaks are crucial. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a complementary technique to GC-MS and is particularly useful for analyzing less volatile or thermally labile compounds. chemijournal.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov In the context of 4-Propoxycyclohexanone, LC-MS can be employed for the analysis of reaction mixtures and for studying its behavior in various matrices.

The analysis of other substituted cyclohexanones by LC-MS has been successfully demonstrated. For instance, a method for the determination of cyclohexanedione oxime herbicides in water using LC-electrospray ionization-MS (LC/ES/MS) has been developed, achieving low limits of quantitation. nih.gov Similarly, LC-MS/MS and LC-TOF-MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry) have been used to characterize metabolites of cyclic phenone compounds, where the high resolution and accurate mass determination of TOF-MS were crucial for proposing metabolite structures. nih.gov These examples highlight the potential of LC-MS techniques for the detailed analysis of 4-Propoxycyclohexanone and its potential metabolites or degradation products.

Below is a hypothetical data table illustrating the type of information that could be obtained from a GC-MS analysis of a reaction mixture for the synthesis of 4-Propoxycyclohexanone.

| Peak No. | Retention Time (min) | Proposed Compound | Key Mass Fragments (m/z) | Relative Abundance (%) |

|---|---|---|---|---|

| 1 | 5.2 | Cyclohexanone (Starting Material) | 98, 83, 55, 42 | 5 |

| 2 | 8.5 | 4-Propoxycyclohexanone (Product) | 156, 114, 98, 69, 43 | 85 |

| 3 | 9.1 | Isomeric Byproduct | 156, 98, 84, 55 | 7 |

| 4 | 10.3 | Dimerization Product | 312, 253, 156 | 3 |

Hyphenated Analytical Approaches and Process Analytical Technologies (PAT)

Hyphenated analytical techniques involve the online coupling of two or more analytical instruments to provide more comprehensive information about a sample. nih.govajrconline.org These techniques are integral to Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes based on real-time measurements of critical quality and performance attributes. acs.orgmt.com

In the context of 4-Propoxycyclohexanone synthesis, PAT can be implemented to monitor reaction progress, identify the formation of intermediates and byproducts, and ensure the final product meets quality specifications. acs.orgresearchgate.net Spectroscopic tools like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are often used in PAT to monitor the concentration of reactants and products in real-time by tracking specific functional groups. acs.org For instance, the disappearance of the hydroxyl group from the starting alcohol and the appearance of the ether linkage in 4-Propoxycyclohexanone could be monitored.

Advanced hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) could also be applied for the structural elucidation of unknown impurities or byproducts formed during the synthesis of 4-Propoxycyclohexanone. ajrconline.org While LC-MS provides information on the mass of the components, LC-NMR can provide detailed structural information, aiding in the definitive identification of compounds. chemijournal.com

The implementation of PAT in ketone synthesis has been shown to improve process understanding and control. acs.org For example, in the synthesis of raspberry ketone, a fluidized bed reactor with online monitoring could be used to optimize reaction conditions and maximize yield. google.com A similar approach could be applied to the production of 4-Propoxycyclohexanone, leading to a more efficient and robust manufacturing process.

The following table outlines potential PAT tools and their applications in the synthesis of 4-Propoxycyclohexanone.

| PAT Tool | Parameter Monitored | Purpose | Potential Benefit |

|---|---|---|---|

| In-situ FTIR/Raman | Concentration of reactants, product, and byproducts | Real-time reaction monitoring and endpoint determination | Improved yield, reduced cycle time, enhanced safety |

| Online HPLC-MS | Impurity profiling | Real-time quality control | Ensures product purity, minimizes rework |

| Automated Sampling with GC-MS | Reaction kinetics and byproduct formation | Process understanding and optimization | Development of a more robust and efficient process |

Emerging Applications and Future Research Directions

The landscape of chemical synthesis and materials science is one of perpetual evolution, driven by the pursuit of novel functionalities, enhanced efficiency, and greater sustainability. Within this context, functionalized cyclic ketones such as 4-propoxycyclohexanone are emerging as compounds of significant interest. While their full potential is still being explored, current research trajectories point towards promising applications in advanced materials, complex molecular synthesis, and green chemistry. This article delineates the emerging applications and future research directions centered on 4-propoxycyclohexanone and its chemical relatives, focusing on materials science, natural product synthesis, sustainable production methods, and the computational tools that underpin these advancements.

Q & A

Q. What are the recommended synthetic routes for 4-Propoxycyclohexanone in laboratory settings?

A common method involves the alkylation of cyclohexanone using propyl bromide under basic conditions (e.g., K₂CO₃ or NaH). Retrosynthetic analysis tools, such as AI-powered synthesis planners, can predict feasible pathways by leveraging reaction databases (e.g., Reaxys or Pistachio models) to optimize step efficiency and selectivity . Safety protocols for handling reactive intermediates (e.g., propyl halides) should be followed, including proper ventilation and personal protective equipment (PPE) .

Q. Which spectroscopic techniques are critical for characterizing 4-Propoxycyclohexanone?

Key techniques include:

- IR Spectroscopy : To confirm the presence of the ketone group (C=O stretch ~1700 cm⁻¹).

- NMR (¹H and ¹³C) : To resolve the cyclohexane ring structure and propoxy substituent.

- Mass Spectrometry (MS) : For molecular weight validation. Derivatives like 2,4-dinitrophenylhydrazones can enhance characterization accuracy by isolating the ketone moiety . Cross-referencing spectral data with computational predictions (e.g., DFT) improves reliability .

Q. What safety protocols are essential when handling 4-Propoxycyclohexanone?

- PPE : Wear gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste according to regulatory guidelines .

- Emergency Measures : Immediate eye/skin flushing with water and medical consultation for exposure incidents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during synthesis?

Contradictions often arise from variables like catalyst purity, solvent polarity, or temperature fluctuations. Mitigation strategies include:

- Statistical Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors .

- Reproducibility Checks : Replicate reactions under identical conditions and cross-validate with independent analytical methods (e.g., HPLC vs. GC-MS) .

- Literature Benchmarking : Compare results with published protocols for similar cyclohexanone derivatives to isolate anomalies .

Q. What computational methods are effective for studying 4-Propoxycyclohexanone’s reactivity?

- Density Functional Theory (DFT) : Models electronic structures to predict reaction pathways (e.g., nucleophilic attack on the ketone group) .

- Molecular Dynamics (MD) Simulations : Analyzes solvent interactions and conformational stability.

- Validation : Align computational findings with experimental kinetics (e.g., Arrhenius plots) to refine accuracy .

Q. How can reaction conditions be optimized for scalable synthesis?

Employ Response Surface Methodology (RSM) to model interactions between variables (e.g., catalyst loading, reaction time). For example:

Q. What role does 4-Propoxycyclohexanone play in multi-step organic syntheses?

It serves as a versatile intermediate:

- Chiral Building Block : Functionalization via reduction (e.g., NaBH₄) yields 4-propoxycyclohexanol for asymmetric catalysis .

- Cross-Coupling Substrate : The propoxy group can undergo nucleophilic substitution or oxidation to introduce heteroatoms or extended carbon chains .

Q. How does 4-Propoxycyclohexanone’s stability vary under different storage conditions?

- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., >150°C).

- Light Sensitivity : Monitor UV-induced degradation via accelerated aging studies.

- Storage Recommendations : Keep in amber glassware under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Methodological Frameworks

How to formulate a FINER research question for studying 4-Propoxycyclohexanone?

Apply the FINER criteria :

- Feasible : Ensure access to instrumentation (e.g., NMR, HPLC).

- Interesting : Explore understudied properties (e.g., solvent effects on tautomerism).

- Novel : Investigate applications in green chemistry (e.g., solvent-free synthesis).

- Ethical : Follow institutional guidelines for hazardous waste disposal .

- Relevant : Align with broader goals (e.g., developing sustainable ketone derivatives) .

Q. What strategies address data discrepancies in spectral interpretations?

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).

- Derivatization : Convert the ketone to a crystalline derivative (e.g., semicarbazone) for unambiguous structural confirmation .

- Collaborative Analysis : Engage spectroscopy experts to resolve ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.